Regiochemical Stability of C3-Thioether Linkage
The C3-thioether (–S–CH₂COOH) in benzofuran-2-carbaldehyde derivatives is chemically inert to nucleophilic displacement by amines, whereas the isomeric C2-thioether in benzofuran-3-carbaldehyde derivatives undergoes facile substitution. Vaisburg, Mortikov, and Litvinov (1985) demonstrated that 2-mercapto and 2-methylthio groups in benzo[b]furan-3-carbaldehydes are readily replaced by an amino group, while 3-mercapto and 3-methylthio groups in benzo[b]furan-2-carbaldehydes are not replaced under identical conditions [1]. This establishes that [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid—bearing the thioether at C3 of a 2-formylbenzofuran—possesses a chemically robust scaffold resistant to unwanted displacement during downstream derivatization, unlike its C2-thioether regioisomer.
| Evidence Dimension | Susceptibility of thioether group to nucleophilic displacement by amines |
|---|---|
| Target Compound Data | 3-methylthio group in benzo[b]furan-2-carbaldehyde: NOT replaced by amino group |
| Comparator Or Baseline | 2-methylthio group in benzo[b]furan-3-carbaldehyde: readily replaced by amino group |
| Quantified Difference | Binary outcome: inert (target) vs. labile (comparator); qualitative but unequivocal under matched experimental conditions |
| Conditions | Comparative imine formation reactions; identical amine nucleophiles; Chemistry of Heterocyclic Compounds, 1985 [1] |
Why This Matters
For medicinal chemistry and synthetic procurement, this regiochemical inertness means the C3-thioacetic acid handle survives multi-step synthetic sequences without undesired displacement, a property not shared by the isomeric 2-thioether benzofuran analogs.
- [1] Vaisburg, A.F.; Mortikov, V.Y.; Litvinov, V.P. Condensed heterocycles. 44. Synthesis and structure of imines of 2-mercaptobenzo[b]-furan-3-carbaldehydes and 3-mercaptobenzo[b]furan-2-carbaldehydes and their derivatives. Chemistry of Heterocyclic Compounds 1985, 21, 496–500. DOI: 10.1007/BF00506058. View Source
